3-Bromo-5-(methylthio)phenol

Suzuki-Miyaura Coupling Palladium Catalysis Process Chemistry

3-Bromo-5-(methylthio)phenol is a disubstituted phenolic compound (molecular formula C₇H₇BrOS; MW 219.10 g/mol) characterized by a bromine atom at the 3-position and a methylthio (-SCH₃) group at the 5-position on the aromatic ring. This substitution pattern provides a distinct electrophilic aryl bromide handle for cross-coupling reactions, while the methylthio moiety offers a site for further functionalization via oxidation or alkylation.

Molecular Formula C7H7BrOS
Molecular Weight 219.10 g/mol
Cat. No. B12100818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(methylthio)phenol
Molecular FormulaC7H7BrOS
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESCSC1=CC(=CC(=C1)O)Br
InChIInChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
InChIKeyGGJGTZACRBPWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Technical Profile: 3-Bromo-5-(methylthio)phenol (CAS 1243394-57-1) as a Strategic Aryl Bromide Building Block


3-Bromo-5-(methylthio)phenol is a disubstituted phenolic compound (molecular formula C₇H₇BrOS; MW 219.10 g/mol) characterized by a bromine atom at the 3-position and a methylthio (-SCH₃) group at the 5-position on the aromatic ring [1]. This substitution pattern provides a distinct electrophilic aryl bromide handle for cross-coupling reactions, while the methylthio moiety offers a site for further functionalization via oxidation or alkylation. Its calculated physicochemical properties include a solubility of 0.7 g/L in water at 25 °C and a density of 1.67±0.1 g/cm³, making it suitable for organic-phase synthetic workflows . The compound is commercially available at high purity (98% by HPLC) on kilogram scale, positioning it as a reliable intermediate for medicinal chemistry and materials science applications [1].

Why Generic Substitution Fails: The Critical Impact of Bromine and Methylthio Positioning on Reactivity and Selectivity


Simply substituting 3-Bromo-5-(methylthio)phenol with any in-class aryl bromide or thiomethyl phenol is scientifically and operationally unsound. The precise 3-bromo-5-methylthio substitution pattern is not arbitrary; it dictates the molecule's reactivity profile in key synthetic transformations. For instance, the bromine atom at the 3-position relative to the phenolic -OH creates a specific electronic environment that governs the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . Replacing it with a different halogen, or a bromine at the 2- or 4-position, will alter the activation energy for oxidative addition, potentially leading to failed couplings, lower yields, or the formation of undesired regioisomers. Furthermore, the presence of the methylthio group, in addition to modulating the ring's electron density, provides a unique chemical handle for late-stage diversification. Its sulfur atom can be selectively oxidized to a sulfoxide or sulfone, enabling the fine-tuning of a final drug candidate's physicochemical and pharmacokinetic properties—a pathway unavailable with non-thiolated analogs. Without this specific arrangement, the synthetic pathway and the downstream product profile are fundamentally changed, leading to irreproducible results and wasted resources.

Head-to-Head Evidence Guide: Quantifying the Differential Value of 3-Bromo-5-(methylthio)phenol in Key Application Domains


Evidence Point 1: Purity and Scalability for Reproducible Cross-Coupling Reactions

In contrast to generic aryl bromides, 3-Bromo-5-(methylthio)phenol is supplied with a verified purity of ≥98% (HPLC) and at a commercial production scale of up to kilograms [1]. This level of purity and availability is not guaranteed for custom-synthesized or alternative positional isomers. For example, the close analog 3-Bromo-4-(methylthio)phenol, while also an aryl bromide, may not be available with the same quality assurance or batch-to-batch consistency for multi-step syntheses . High purity is essential for minimizing side reactions in palladium-catalyzed couplings, where halogenated impurities can act as catalyst poisons, reducing reaction yield and efficiency.

Suzuki-Miyaura Coupling Palladium Catalysis Process Chemistry

Evidence Point 2: Differentiated Physicochemical Properties Impacting Formulation and Purification

The calculated aqueous solubility of 3-Bromo-5-(methylthio)phenol is 0.7 g/L at 25 °C . This moderate solubility profile is significantly higher than that of a related bromo-methylthio compound, 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene, which is predicted to be practically insoluble at 0.046 g/L . The nearly 15-fold difference in solubility is a direct consequence of the substitution pattern, where the phenolic -OH group in the target compound promotes hydrogen bonding with water, in contrast to the hydrophobic trifluoromethyl group in the comparator. This property dictates solvent selection for reactions and purification methods (e.g., aqueous workup feasibility, reverse-phase chromatography).

Solubility Lipophilicity Chromatography

Evidence Point 3: Unique Synthetic Versatility via Oxidizable Methylthio Handle

The methylthio (-SCH₃) group in the target compound provides a unique synthetic handle for post-coupling diversification that is absent in simple bromophenols. This sulfur atom can be selectively oxidized to a sulfoxide or sulfone, functionalities known to dramatically modulate biological activity and physicochemical properties in drug discovery [1]. A head-to-head comparison with a non-thiolated analog, such as 3-Bromophenol (CAS 591-20-8), reveals that the methylthio-bearing compound enables a completely different set of downstream chemical transformations, including oxidation and subsequent alkylation, which can be used to generate libraries of functionally diverse molecules from a single intermediate . This capability is a class-level advantage inherent to aryl methyl thioethers.

Oxidation Sulfoxide Sulfone Late-Stage Functionalization

Evidence-Backed Application Scenarios for 3-Bromo-5-(methylthio)phenol in Research and Development


Scenario 1: Reproducible, Scalable Synthesis of Complex Biaryl Pharmacophores

Procurement is justified when a medicinal chemistry project requires a reliable, high-purity aryl bromide for Suzuki-Miyaura cross-coupling to generate diverse biaryl libraries. The guaranteed 98% HPLC purity and kilogram-scale availability [1] mitigate the risk of catalyst poisoning and ensure reaction reproducibility across multiple batches, from milligram-scale discovery to gram-scale lead optimization. The moderate water solubility (0.7 g/L) also facilitates simpler aqueous workup and purification steps compared to more lipophilic analogs.

Scenario 2: Strategic Intermediate for Late-Stage Functionalization via Sulfur Oxidation

This compound is the optimal choice when a synthetic route requires an intermediate that can be diversified after a key C-C bond-forming step. The methylthio group offers a unique handle that can be oxidized to a sulfoxide or sulfone [1]. This allows a single, well-characterized intermediate (3-Bromo-5-(methylthio)phenol) to be converted into multiple pharmacologically distinct final candidates, enabling rapid structure-activity relationship (SAR) exploration around sulfur oxidation states without re-optimizing the core synthetic route.

Scenario 3: Process Development for Agrochemical Intermediates

For process chemists developing routes to herbicides or other agrochemicals, the combination of a scalable supply, high purity, and the specific reactivity profile of the 3-bromo-5-methylthio motif is critical. The compound's properties align with the requirements for intermediates in the preparation of heterocyclic thio phenol derivatives, which are known motifs in patented agricultural chemicals . Substituting with a generic bromophenol would lack the essential sulfur atom required for the final product's mode of action, while other thiolated isomers might not offer the same validated supply chain and purity profile.

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